molecular formula C8H17Cl2N B1585093 1-(3-Chloropropyl)piperidine hydrochloride CAS No. 5472-49-1

1-(3-Chloropropyl)piperidine hydrochloride

Cat. No. B1585093
CAS RN: 5472-49-1
M. Wt: 198.13 g/mol
InChI Key: OBOBUDMMFXRNDO-UHFFFAOYSA-N
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Description

“1-(3-Chloropropyl)piperidine hydrochloride” is a compound with the empirical formula C8H16ClN and a molecular weight of 161.67 . It is used in the preparation of Triazolotriazine derivatives as A2A receptor antagonists . The chemical formula is C8H16CIN and the molecular weight is 198.13 .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloropropyl)piperidine hydrochloride” is represented by the SMILES string ClCCCN1CCCCC1 . The compound is a monohydrochloride .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 219-223 °C . It is soluble in water .

Scientific Research Applications

Cytotoxic and Anticancer Agents

1-(3-Chloropropyl)piperidine hydrochloride derivatives have been investigated for their potential as cytotoxic and anticancer agents. In a study by Dimmock et al. (1998), compounds related to piperidines exhibited significant cytotoxicity against murine and human tumor cells, indicating their potential in cancer therapy (Dimmock et al., 1998).

Biochemical Studies

Piperidine hydrochloride compounds have been studied for their biochemical properties. Burgos et al. (1992) synthesized and analyzed various piperidine derivatives for their conformational and biochemical attributes, contributing to a deeper understanding of these compounds (Burgos et al., 1992).

Impurity Identification in Pharmaceuticals

Liu et al. (2020) identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative, highlighting the importance of understanding the impurity profile in pharmaceuticals (Liu et al., 2020).

Synthetic Applications

The synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride, a related compound, demonstrates the versatility of piperidine derivatives in chemical synthesis, as described by Mai (2005) (Mai, 2005).

Carbonic Anhydrase Inhibition

Unluer et al. (2016) studied the carbonic anhydrase inhibitory activities of Mannich bases with piperidine moieties, which could have implications in medicinal chemistry (Unluer et al., 2016).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, which is significant for neuropharmacological research (Sugimoto et al., 1990).

Cyclopropanone Equivalents in Synthesis

Wasserman et al. (1989) used piperidino derivatives from 3-chloropropionic acid as cyclopropanone equivalents in synthetic applications, showcasing the compound's utility in organic synthesis (Wasserman et al., 1989).

Molecular Structure Analysis

Szafran et al. (2007) characterized 4-carboxypiperidinium chloride, a related compound, to understand its molecular and crystal structure (Szafran et al., 2007).

Metabolic Activity in Obesity Research

Massicot et al. (1985) explored the metabolic activity of a piperidine derivative in obese rats, contributing to obesity research (Massicot et al., 1985).

Fluorescent Sensors for Metal Ions

Wang et al. (2014) developed hydrazide-based fluorescent sensors with piperidinyl moieties for detecting metal ions, demonstrating the application of piperidine derivatives in analytical chemistry (Wang et al., 2014).

Antimicrobial Activities

Ovonramwen et al. (2019) synthesized and evaluated a piperidine derivative for its antimicrobial properties, highlighting the potential of these compounds in combating microbial infections (Ovonramwen et al., 2019).

Organosilicon Compounds

Lukevits et al. (1969) synthesized piperidinosilanes, demonstrating the integration of piperidine structures in organosilicon chemistry (Lukevits et al., 1969).

Feeding Behavior Study

Massicot et al. (1984) studied the effect of a piperidine derivative on feeding behavior, contributing to the understanding of appetite control (Massicot et al., 1984).

Safety And Hazards

The compound is classified as an irritant. It can cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding dust formation, and wearing suitable protective clothing .

Future Directions

While specific future directions for “1-(3-Chloropropyl)piperidine hydrochloride” are not detailed in the search results, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(3-Chloropropyl)piperidine hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3-chloropropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOBUDMMFXRNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203187
Record name Piperidine, 1-(3-chloropropyl)-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)piperidine hydrochloride

CAS RN

5472-49-1
Record name Piperidine, 1-(3-chloropropyl)-, hydrochloride (1:1)
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Record name Piperidine, 1-(3-chloropropyl)-, hydrochloride
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Record name 5472-49-1
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Record name Piperidine, 1-(3-chloropropyl)-, hydrochloride
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Record name N-(3-chloropropyl)piperidine hydrochloride
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Synthesis routes and methods I

Procedure details

To a solution of piperidine (0.45 g, 5.3 mmol) and 1-bromo-3-chloropropane (5.2 g, 33 mmol) in toluene (17.5 mL) was added tetra-n-butylammonium hydrogensulfate (0.51 g, 1.5 mmol) and a 25% aqueous sodium hydroxide (10 mL), and the resulting mixture was stirred at 40° C. for 3 hours. The reaction solution was cooled to room temperature, and the toluene layer was separated and was then washed with a saturated aqueous sodium chloride and was dried over anhydrous sodium sulfate. After sodium sulfate was filtered off, hydrochloric acid/methanol (2 mL) was added to the filtrate and themixture was concentrated. The resulting crude crystals were recrystallized from methanol/ether to afford the title compound (0.96 g, yield: 91%) as white crystals.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
0.51 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

1.72 g (20.3 mmol) of piperidine, 2 ml (24.3 mmol) of 3-chloropropanol and 10 ml toluene were added successively into a reaction flask. The mixture was heated to the reflux temperature and reacted for 4 h. Into the reaction mixture, 5% NaOH 4 ml was added, and the mixture was refluxed for 1 h. After cooling to room temperature, the mixture was washed with 5% NaOH solution. The organic layer was washed with a saturated saline solution, then dried over anhydrous sodium sulfate and filtrated. 3 ml (40.6 mmol) thionyl chloride was added dropwise into the filtrate in an ice-bath, and the mixture was stirred at room temperature overnight. The reaction solution was concentrated to dry in a reduced pressure, and the residue was recrystallized with absolute ethyl alcohol to obtain 2.4 g of a khaki solid with the yield of 59%. m.p. 218-220° C.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
NMO Assadawi - 2022 - ro.uow.edu.au
A series of fourteen new nickel Schiff base complexes was synthesised by a two-step procedure. Initially 2, 4, 6-trihydroxybenzaldehyde was reacted with 1-(2-chloroethyl) piperidine …
Number of citations: 0 ro.uow.edu.au
KJ Davis, C Richardson, JL Beck, BM Knowles… - Dalton …, 2015 - pubs.rsc.org
As part of a program of preparing metal complexes which exhibit unique affinities towards different DNA structures, we have synthesised the novel Schiff base complex N,N′-bis-4-(…
Number of citations: 55 pubs.rsc.org
YH Lee, MC Shin, YD Yun, SY Shin, JM Kim… - Bioorganic & medicinal …, 2015 - Elsevier
Alzheimer’s disease (AD), a progressive and neurodegenerative disorder of the brain, is the most common cause of dementia among elderly people. To date, the successful therapeutic …
Number of citations: 36 www.sciencedirect.com
ÓM Bautista-Aguilera, JM Alonso, M Catto, I Iriepa… - Molecules, 2022 - mdpi.com
Alzheimer’s disease (AD) is a complex disorder characterized by impaired neurotransmission in cholinergic and monoaminergic neurons, which, in combination with the accumulation …
Number of citations: 5 www.mdpi.com
A Affini, S Hagenow, A Zivkovic… - European Journal of …, 2018 - Elsevier
The design of multi-targeting ligands was developed in the last decades as an innovative therapeutic concept for Parkinson's disease (PD) and other neurodegenerative disorders. As …
Number of citations: 50 www.sciencedirect.com
B Sadek, JS Schwed, D Subramanian, L Weizel… - European journal of …, 2014 - Elsevier
A small series of histamine H 3 receptor (H 3 R) ligands (1–5) incorporating different antiepileptic structural motifs has been newly synthesized. All compounds exhibited moderate to …
Number of citations: 57 www.sciencedirect.com
M Tomasch, JS Schwed, L Weizel… - Frontiers in systems …, 2012 - frontiersin.org
Novel fluorescent chalcone-based ligands at human histamine H 3 receptors (hH 3 R) have been designed, synthesized, and characterized. Compounds described are non-imidazole …
Number of citations: 40 www.frontiersin.org
I Sola, A Artigas, MC Taylor, FJ Pérez-Areales… - Bioorganic & medicinal …, 2016 - Elsevier
Current drugs against human African trypanosomiasis (HAT) suffer from several serious drawbacks. The search for novel, effective, brain permeable, safe, and inexpensive …
Number of citations: 12 www.sciencedirect.com
J Roh, G Karabanovich, H Vlčková, A Carazo… - Bioorganic & medicinal …, 2017 - Elsevier
In this work, four series of tertiary amine-containing derivatives of 3,5-dinitrophenyl tetrazole and oxadiazole antitubercular agents were prepared, and their in vitro antimycobacterial …
Number of citations: 46 www.sciencedirect.com
PC Lv, K Agama, C Marchand, Y Pommier… - Journal of Medicinal …, 2014 - ACS Publications
Tyrosyl-DNA phosphodiesterase I (TDP1) repairs stalled topoisomerase I (Top1)–DNA covalent complexes and has been proposed to be a promising and attractive target for cancer …
Number of citations: 41 pubs.acs.org

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